3-Deaza-DA cep

Beschreibung

Eigenschaften

IUPAC Name |

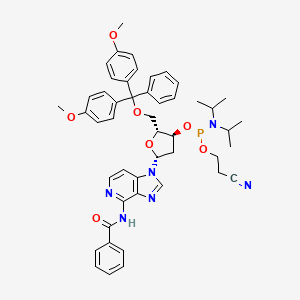

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]imidazo[4,5-c]pyridin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-32-51-45-41(53)26-28-50-46(45)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,52,55)/t42-,43+,44+,62?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANZRWOEDDAVIO-IHHNYUCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53N6O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Hidden Anchor: Deciphering the Role of the N3 Nitrogen in Adenine Base Pairing and Polymerase Fidelity

Prologue: The Topography of Adenine

In the architecture of nucleic acids, adenine is traditionally defined by its Watson-Crick face (N1 and N6), which mediates base pairing with thymine or uracil, and its Hoogsteen face (N7), which facilitates major groove interactions. However, the N3 nitrogen , nestled deep within the minor groove of the DNA double helix, serves as a critical, albeit less conspicuous, functional anchor.

Unlike the N1 or N6 positions, the N3 nitrogen does not participate in canonical Watson-Crick base pairing. Instead, it acts as a highly accessible, electron-rich hydrogen bond acceptor. This unique positioning allows the N3 atom to dictate local hydration dynamics, stabilize complex RNA tertiary structures, serve as a fidelity checkpoint for DNA polymerases, and act as a vulnerability point for cytotoxic alkylation and novel metallodrugs.

Architectural Significance: The A-Minor Motif and Riboswitches

In RNA structural biology, the N3 nitrogen is the linchpin of the A-minor motif , one of the most abundant tertiary interaction motifs in the ribosome and other structured RNAs. In this motif, an unpaired adenine inserts into the minor groove of an adjacent RNA helix, where its N3 nitrogen acts as a hydrogen bond acceptor for the 2'-OH groups and exocyclic amines of guanine or cytosine residues.

This interaction is also paramount in ligand recognition. For instance, in adenine- and guanine-sensing riboswitches, the RNA aptamer discriminates its ligand via an intermolecular base triple. Structural studies have revealed a previously undescribed base-pairing interaction where the RNA utilizes a uridine residue to form two intermolecular hydrogen bonds with the N3 and N9 edge of the purine ligand (1[1]). This N3-mediated recognition is a universal anchor that, when combined with a single Watson-Crick mutation, allows the riboswitch to toggle its specificity between adenine and guanine.

The Fidelity Checkpoint: Minor Groove Scanning

How does a DNA polymerase distinguish between a correct Watson-Crick base pair and a geometrically similar mismatch without opening the DNA helix? The answer lies in minor groove scanning .

High-fidelity replicative polymerases possess specific amino acid residues (often arginines or glutamines) that probe the minor groove of the newly formed base pair. They specifically look for universal hydrogen bond acceptors: the O2 of pyrimidines and the N3 of purines .

To prove the causality of this interaction, researchers utilize 3-deazaadenine (3-DA) , an adenine analog where the N3 nitrogen is replaced by a carbon atom. Because carbon cannot accept a hydrogen bond, 3-DA maintains perfect Watson-Crick pairing but becomes "invisible" to the polymerase's minor groove sensors. Experimental data shows that substituting adenine with 3-DA results in a precipitous drop in nucleotide incorporation efficiency, proving that the N3 hydrogen bond is a mandatory allosteric trigger for the polymerase to undergo the conformational change required for catalysis.

Logical flow of minor groove scanning by DNA polymerases and the impact of N3 modifications.

Pathological Alkylation: The 3-Methyladenine Blockade

The accessibility of the N3 nitrogen makes it highly susceptible to endogenous and exogenous alkylating agents (e.g., methyl methanesulfonate, temozolomide). Alkylation at this position produces 3-methyladenine (3-meA) , a highly cytotoxic DNA lesion.

The causality behind 3-meA's toxicity is purely steric. The methyl group at N3 does not disrupt the Watson-Crick hydrogen bonds at N1/N6. However, it protrudes directly into the minor groove. When a replicative DNA polymerase encounters 3-meA, the bulky methyl group physically clashes with the enzyme's minor groove scanning residues, completely blocking DNA synthesis and leading to replication fork collapse (2[2]).

To mitigate this, cells rely on the Base Excision Repair (BER) pathway, initiated by Alkyladenine DNA glycosylase (AAG), which flips the damaged base and cleaves the glycosidic bond.

Cellular response to 3-methyladenine lesions via the Base Excision Repair (BER) pathway.

Therapeutic Exploitation: N3 as a Metallodrug Target

Historically, the bioinorganic paradigm for platinum-based chemotherapeutics (like cisplatin) dictated that cytotoxicity was driven by cross-linking the N7 nitrogens of adjacent guanines in the major groove.

This paradigm was shattered by the development of non-classical platinum-acridine conjugates, such as PT-ACRAMTU . Because the acridine moiety acts as an intercalator, it drives the platinum warhead directly into the minor groove, resulting in unprecedented monofunctional platination of the adenine-N3 position (3[3]). This unique N3 adduct evades traditional nucleotide excision repair mechanisms, offering a novel mechanism to treat chemoresistant cancers (4[4]).

Data Synthesis

Table 1: Topography and Functional Mapping of Adenine Nitrogens

| Position | Groove Location | Primary Function | Common Chemical Modifications / Analogs |

| N1 | Watson-Crick Face | Base pairing with Thymine/Uracil | 1-methyladenine (AlkB repair target) |

| N3 | Minor Groove | Polymerase scanning, A-minor motifs | 3-deazaadenine, 3-methyladenine (3-meA) |

| N6 | Watson-Crick Face | Exocyclic amine H-bond donor | m6A (Epigenetic RNA modification) |

| N7 | Major Groove | Hoogsteen base pairing, Protein binding | 7-deazaadenine, Platination (minor) |

Table 2: Impact of Minor Groove Modifications on Polymerase Kinetics

Note: Data represents generalized kinetic trends for high-fidelity replicative polymerases (e.g., Pol α, Pol δ) encountering modified templates.

| Template Base | Structural Alteration | Relative Insertion Efficiency ( | Phenotypic Outcome |

| Adenine (Wild-Type) | None | 1.0 (Baseline) | Normal replication |

| 3-Deazaadenine | Loss of N3 H-bond acceptor | Reduced fidelity, slow extension | |

| 3-Methyladenine | Steric bulk in minor groove | Absolute replication block | |

| 3-Methyl-3-deazaadenine | Steric bulk + stable glycosidic bond | Polymerase stalling, TLS bypass required |

Self-Validating Experimental Protocols

Protocol 1: Site-Specific Translesion Synthesis (TLS) Bypass Assay

Rationale: Natural 3-meA is chemically unstable and rapidly depurinates, making in vitro and in vivo studies difficult. To solve this, researchers use 3-methyl-3-deazaadenine (3-m-c3A) , a stable isostere where the N3 nitrogen is replaced by a carbon, preventing glycosidic bond cleavage while maintaining the steric bulk of the methyl group (5[5]).

-

Oligonucleotide Synthesis: Synthesize a 30-mer oligodeoxynucleotide containing a site-specific 3-m-c3A lesion using standard solid-phase phosphoramidite chemistry.

-

Self-Validation (Quality Control): Subject the purified oligonucleotide to MALDI-TOF mass spectrometry. Validation Checkpoint: The mass must perfectly match the theoretical mass of the 3-m-c3A modified strand, confirming the absence of depurination (abasic sites).

-

Vector Construction: Ligate the modified oligonucleotide into a gapped single-stranded plasmid vector containing a selectable marker.

-

In Vivo Bypass: Transfect the plasmid into wild-type and TLS-deficient (e.g.,

Pol -

Readout: Plate on selective media. Extract surviving plasmids and subject them to Sanger sequencing to determine the bypass efficiency and mutational signature (e.g., AT>GC transitions) induced by the N3 steric block.

Protocol 2: Acidic Depurination Assay for N3-Platinated Adducts

Rationale: Isolating minor groove platinum adducts is challenging due to the dominance of major groove N7 interactions. This protocol selectively isolates N3-platinated adenines induced by PT-ACRAMTU.

-

Platination: Incubate native calf thymus DNA with PT-ACRAMTU at 37°C for 24 hours in a physiological buffer.

-

Selective Depurination: Adjust the solution to pH 2.0 and heat to 60°C for 12 hours. Causality: The N3-platinated adenine possesses a destabilized glycosidic bond that is highly susceptible to acidic hydrolysis, allowing its selective release from the DNA backbone without degrading the entire polymer.

-

Isolation: Separate the released adducts using semi-preparative reverse-phase HPLC.

-

Self-Validation (Structural Confirmation): Analyze the isolated fractions using in-line LC-MS (Electrospray Ionization) and variable-pH

H NMR spectroscopy. Validation Checkpoint: The N3 linkage isomer will exhibit a distinct

References

- Adenine-N3 in the DNA minor groove - an emerging target for platinum containing anticancer pharmacophores - PubMed Source: PubMed / NIH URL

- An intermolecular base triple as the basis of ligand specificity and affinity in the guanine- and adenine-sensing riboswitch RNAs | PNAS Source: PNAS URL

- 3-METHYL-3-DEAZAADENINE, A STABLE ISOSTERE OF N3-METHYL-ADENINE, IS EFFICIENTLY BYPASSED BY REPLICATION IN VIVO AND BY TRANSCRIPTION IN VITRO - PMC Source: PMC / NIH URL

- Duplex-promoted platination of adenine-N3 in the minor groove of DNA: challenging a longstanding bioinorganic paradigm - PubMed Source: PubMed / NIH URL

- Repair of 3-methyladenine and abasic sites by base excision repair mediates glioblastoma resistance to temozolomide - Frontiers Source: Frontiers in Genetics URL

Sources

- 1. pnas.org [pnas.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Adenine-N3 in the DNA minor groove - an emerging target for platinum containing anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Duplex-promoted platination of adenine-N3 in the minor groove of DNA: challenging a longstanding bioinorganic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-METHYL-3-DEAZAADENINE, A STABLE ISOSTERE OF N3-METHYL-ADENINE, IS EFFICIENTLY BYPASSED BY REPLICATION IN VIVO AND BY TRANSCRIPTION IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Mechanistic Characterization of 3-Deaza-Modified DNA Duplexes

[1][2]

Executive Summary

The modification of DNA via the substitution of the N3 nitrogen atom with a carbon atom (3-deaza modification) in purine bases represents a critical tool for probing the minor groove environment. This guide details the thermodynamic consequences of 3-deazaadenine (c3A) and 3-deazaguanine (c3G) incorporation.

Core Insight: 3-deaza modifications consistently destabilize DNA duplexes. This destabilization is not primarily due to the loss of Watson-Crick hydrogen bonding (which remains largely intact) but is driven by the disruption of the "spine of hydration" in the minor groove. The thermodynamic penalty is enthalpic (

Structural Chemistry: The Role of N3

To understand the thermodynamic shift, one must first isolate the structural variable. In native B-DNA, the N3 position of purines (Adenine and Guanine) serves as a hydrogen bond acceptor in the minor groove.

-

Native Purine (N3): Possesses a lone pair of electrons capable of accepting hydrogen bonds from water molecules or amino acid side chains (e.g., Glutamine, Asparagine).

-

3-Deaza Purine (C3): The N3 is replaced by a C-H methine group. This removes the lone pair, eliminating the H-bond acceptor capability and increasing the hydrophobicity of the minor groove floor.

Structural Comparison

-

3-Deazaadenine (c3A): Isosteric with Adenine but lacks the N3 acceptor.

-

3-Deazaguanine (c3G): Isosteric with Guanine; retains the exocyclic C2-amino group (donor) but loses the N3 acceptor.

Thermodynamic Profile

The incorporation of 3-deaza nucleotides introduces a thermodynamic penalty.[1] The magnitude of this destabilization is sequence-dependent but follows a predictable trend.

Quantitative Impact on Stability ( )

The following table summarizes the thermodynamic impact of replacing a single native Adenine with 3-deazaadenine (c3A) in a standard dodecamer duplex.

| Parameter | Native Duplex (A-T) | 3-Deaza Modified (c3A-T) | Change ( | Interpretation |

| 41.0 °C | 34.9 °C | -6.1 °C | Significant thermal destabilization.[1] | |

| 59.5 °C | 51.2 °C | -8.3 °C | Destabilization persists at physiological salt. | |

| -12.4 kcal/mol | -11.0 kcal/mol | +1.4 kcal/mol | Less favorable free energy of formation. | |

| -96.0 kcal/mol | -82.0 kcal/mol | +14.0 kcal/mol | Enthalpic penalty (Major Driver). | |

| -269 cal/mol·K | -229 cal/mol·K | +40 cal/mol·K | Entropic compensation (less ordering required). |

Data synthesized from thermodynamic characterization studies (See Ref 1, 2).

The Enthalpy-Entropy Compensation

The destabilization is enthalpy-driven .

-

Enthalpy (

): Becomes less negative (less favorable). This indicates the loss of exothermic interactions—specifically, the hydrogen bonds between the N3 nitrogen and the minor groove water network. -

Entropy (

): Becomes less negative (more favorable). Because the "spine of hydration" is not forming as tightly, fewer water molecules are immobilized, leading to a smaller entropic penalty upon duplex formation. However, this entropic gain is insufficient to overcome the large enthalpic loss.

Mechanistic Insight: The Spine of Hydration

The primary cause of instability is the disruption of the Minor Groove Spine of Hydration .

In native A/T tracts, water molecules form a highly ordered "zig-zag" spine, bridging the N3 of purines and O2 of pyrimidines on opposite strands.

-

Mechanism of Failure: When c3A is introduced, the C-H group at position 3 cannot accept a hydrogen bond.

-

Result: The water molecule at that specific "rung" of the ladder is displaced or disordered. This breaks the cooperative network of hydration, destabilizing not just the local base pair but the neighboring stacking interactions as well.

Pathway Visualization

The following diagram illustrates the causal link between chemical modification and thermodynamic instability.

Figure 1: Mechanistic pathway of thermodynamic destabilization induced by 3-deaza modification.

Experimental Protocols

To validate these properties in your own system, follow this standardized workflow for synthesis and thermodynamic characterization.

A. Oligonucleotide Synthesis

3-deaza-modified oligonucleotides are synthesized using solid-phase phosphoramidite chemistry.

Reagents Required:

-

5'-O-DMT-3-deaza-2'-deoxyadenosine-3'-CE-phosphoramidite (N6-benzoyl protected).

-

5'-O-DMT-3-deaza-2'-deoxyguanosine-3'-CE-phosphoramidite (N2-isobutyryl protected).

-

Standard activator (Tetrazole or ETT).

Protocol Steps:

-

Coupling: Use a slightly extended coupling time (180s vs standard 60s) for the modified phosphoramidite to ensure high efficiency (>98%).

-

Oxidation: Standard iodine/water/pyridine oxidation.

-

Deprotection:

-

c3A: Standard ammonium hydroxide treatment (55°C, 16h) is generally safe as the glycosidic bond of 3-deazaadenine is stable (more stable than native purines against acid hydrolysis).

-

c3G: Use UltraMild deprotection (Potassium Carbonate in Methanol) if combining with other sensitive labels, otherwise standard ammonia is acceptable.

-

-

Purification: RP-HPLC is mandatory. The hydrophobicity of the 3-deaza group may slightly increase retention time compared to the native control.

B. UV Melting Analysis ( Determination)

This is the gold standard for extracting thermodynamic parameters.

Workflow:

-

Sample Prep: Prepare 1.0 µM - 5.0 µM duplex in "Melting Buffer" (10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Degas samples.

-

Ramp: Heat from 15°C to 90°C at a rate of 0.5°C/min.

-

Detection: Monitor Absorbance at 260 nm (

). -

Analysis:

-

Plot

vs Temperature.[2] -

Determine

using the First Derivative Method ( -

Van't Hoff Analysis: Perform melts at different strand concentrations (

). Plot -

Slope =

-

Intercept =

-

Workflow Diagram

Figure 2: Experimental workflow for thermodynamic characterization.

Applications in Drug Development

Why utilize a destabilizing modification?

-

Probing Protein-DNA Interactions: Many DNA polymerases and repair enzymes scan the minor groove using amino acid side chains to check for the N3 nitrogen. Using 3-deaza DNA allows researchers to determine if a specific protein contact is essential for recognition or catalysis (Ref 3).

-

Antisense Optimization: While c3A destabilizes duplexes, it also resists certain nucleases. In combination with affinity-enhancing modifications (like LNA or 2'-OMe), 3-deaza bases can be used to tune the

of antisense oligonucleotides to a precise window while blocking specific off-target minor groove interactions. -

PCR Specificity: Introducing 3-deaza bases into primers can lower the

of mismatch binding more than correct binding in specific contexts, potentially enhancing specificity in allele-specific PCR.

References

-

Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions. Source: Journal of Physical Chemistry B (2010). URL:[Link] Key Finding: Establishes the enthalpic penalty of c3A due to hydration loss.

-

Thermodynamic stability and drug-binding properties of oligodeoxyribonucleotide duplexes containing 3-deazaadenine:thymine base pairs. Source: Nucleic Acids Research (1993).[3] URL:[Link] Key Finding: Demonstrates pH-dependent destabilization and lack of effect on distamycin binding.

-

Minor Groove 3-Deaza-Adenosine Analogues: Synthesis and Bypass in Translesion DNA Synthesis. Source: Chemistry - A European Journal (2017). URL:[Link] Key Finding: Use of 3-deaza analogues to probe polymerase fidelity and bypass mechanisms.

-

Nucleic Acid Hydration. Source: IDC Online / Water Structure and Science. URL:[Link] Key Finding: General context on the critical role of the minor groove spine of hydration.

Sources

- 1. Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic stability and drug-binding properties of oligodeoxyribonucleotide duplexes containing 3-deazaadenine:thymine base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Deaza-DA cep molecular weight and formula

- 1. glenresearch.com [glenresearch.com]

- 2. Chemical Modifications in RNA: Elucidating the Chemistry of dsRNA-Specific Adenosine Deaminases (ADARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-deaza-dA Oligo Modifications from Gene Link [genelink.com]

- 4. 3-데아자-다CEP | 666257-76-7 [m.chemicalbook.com]

- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]

The Biological Significance and Mechanistic Landscape of 3-Deazaadenosine Analogs

Executive Summary

As a Senior Application Scientist, I approach the evaluation of 3-deazaadenosine (c3Ado) and its structural analogs not merely as chemical inhibitors, but as master regulators of cellular methylation equilibrium. 3-Deazaadenosine and its derivatives (e.g., 3-deazaaristeromycin, 3-deazaneplanocin A) are powerful modulators of epigenetic, inflammatory, and viral processes. By fundamentally altering the intracellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), these compounds act as broad-spectrum suppressors of SAM-dependent methyltransferases. This technical guide dissects the causality behind their biological significance, provides validated experimental workflows for their study, and synthesizes the latest data on their therapeutic potential.

Core Mechanism of Action: The Methylation Paradox

The primary pharmacological target of 3-deazaadenosine is1[1]. AHCY is responsible for the reversible hydrolysis of SAH into adenosine and homocysteine.

The SAM/SAH Equilibrium Shift

By competitively inhibiting AHCY (Ki ≈ 3.9 μM), c3Ado forces a dramatic accumulation of intracellular SAH[2]. Because SAH binds with high affinity to the catalytic pocket of most SAM-dependent methyltransferases, its accumulation acts as a potent product-inhibitor. This global suppression of methylation reactions is the primary driver of c3Ado's biological effects, effectively blocking viral mRNA capping, histone methylation, and protein carboxyl methylation[3][4].

SAH-Independent Pathways

It is critical to note that not all phenotypic readouts of c3Ado rely on AHCY inhibition. Orthogonal validation studies in mouse lymphocytes have demonstrated that pretreatment with periodate-oxidized adenosine (Adox)—which completely blocks SAH hydrolase—does not diminish the immunoinhibitory activity of c3Ado[5]. This indicates that c3Ado also operates through 5[5], likely via direct modulation of transcription factors such as NF-κB and AP-1[6].

Broad-Spectrum Biological Significance

Antiviral Efficacy

The antiviral potency of c3Ado analogs stems from their ability to inhibit the methylation of the polynucleotide 5' cap of viral mRNA[4]. Without a properly methylated cap, viral RNA is rapidly degraded by host exonucleases and fails to translate efficiently.

-

HIV-1: Analogs like 3-deazaneplanocin A (DZNep) show profound efficacy against HIV-1. Strikingly, DZNep exhibits a 3- to 18-fold increase in potency against7[7], making it a critical scaffold for salvage therapy design.

-

Ebola & Plant Viruses: c3Ado demonstrates in vitro and in vivo efficacy against Ebola and Marburg viruses[8], as well as agricultural pathogens like 9[9].

Anti-Inflammatory & Immunomodulatory Effects

c3Ado is a potent anti-inflammatory agent. It prevents atherosclerotic lesion formation by inhibiting the expression of adhesion molecules like 3[3] on endothelial cells. Furthermore, it dose-dependently inhibits the production of 10[10] in macrophages by suppressing NF-κB transcriptional activity[2].

Epigenetic Modulation & Cellular Senescence

Recent breakthroughs have highlighted c3Ado's role in cellular reprogramming. By inhibiting AHCY, c3Ado reduces global11[11]. This epigenetic shift alleviates both replicative and oncogene-induced cellular senescence, presenting a novel pharmacological strategy for optimizing ex vivo stem cell expansion for cellular therapies[11].

Oncological & Anti-proliferative Applications

In oncology models, c3Ado analogs act as potent "apogens" (apoptosis-inducing agents). In L1210 leukemia cells, c3Ado induces profound DNA fragmentation and G2/M cell cycle arrest, correlated with a rapid 6[6]. Additionally, it prevents smooth muscle cell proliferation by interfering with Ras carboxyl methylation[12].

Quantitative Data Summary

The following table synthesizes the quantitative benchmarks of c3Ado and its analogs across various biological models:

| Analog / Compound | Target / Phenotype | Key Metric | Biological Context |

| 3-Deazaadenosine (c3Ado) | SAH Hydrolase (AHCY) | Ki = 3.9 μM | Core enzymatic target[2] |

| 3-Deazaneplanocin A (DZNep) | AZT-Resistant HIV-1 | 3- to 18-fold potency shift | Antiviral efficacy[7] |

| 3-Deazaadenosine (c3Ado) | L1210 Leukemia Cells | Max DNA fragmentation at 250 μM | Apoptosis induction[6] |

| 3-Deazaadenosine (c3Ado) | RAW264.7 Macrophages | Dose-dependent mRNA reduction | TNF-α suppression[10] |

Experimental Methodologies

To ensure rigorous, reproducible science, the following protocols have been designed as self-validating systems.

Protocol 1: SAH Hydrolase Inhibition and Intracellular SAM/SAH Quantification (LC-MS/MS)

Causality: LC-MS/MS is chosen over ELISA for exact molar quantification of the SAM:SAH ratio, which is the direct biochemical consequence of AHCY inhibition.

-

Cell Culture & Treatment: Seed RAW264.7 macrophages at

cells/well. Treat with 50 μM c3Ado or vehicle (0.1% DMSO) for 24 hours. -

Metabolic Quenching: Aspirate media and rapidly quench metabolism using cold 80% methanol (-80°C) to prevent artifactual ATP degradation or SAM/SAH hydrolysis.

-

Internal Standardization: Spike the lysis buffer with heavy isotope internal standards (

C-SAM and -

Extraction: Scrape cells, sonicate on ice, and centrifuge at 15,000 x g for 15 min at 4°C. Collect the supernatant, dry under a gentle nitrogen stream, and reconstitute in the LC mobile phase.

-

LC-MS/MS Analysis: Inject into a Triple Quadrupole mass spectrometer. Monitor MRM transitions for SAM (m/z 399

250) and SAH (m/z 385

-

Self-Validation & QC: The inclusion of heavy isotope standards ensures that any matrix-induced ion suppression or extraction loss is mathematically corrected, rendering the SAM/SAH ratio an absolute, self-validating metric.

Protocol 2: In Vitro Antiviral Screening (HIV-1 p24 Antigen ELISA)

Causality: p24 is a direct viral capsid protein; its reduction validates the inhibition of viral replication (via 5' cap methylation block) rather than just host cell toxicity.

-

Viral Infection: Infect H9 human T-cells with an AZT-resistant HIV-1 isolate at a multiplicity of infection (MOI) of 0.1 for 2 hours.

-

Drug Treatment: Wash cells thoroughly with PBS to remove unbound virus. Resuspend in complete media containing 0.1 to 10 μM of DZNep or c3Ado.

-

Incubation: Incubate for 7 days at 37°C, 5% CO

. Set up a parallel plate of uninfected H9 cells treated with identical drug concentrations. -

Harvest & Analysis: Harvest the supernatant from infected cells for p24 antigen ELISA.

-

Self-Validation & QC: Perform a CellTiter-Glo (ATP-based cell viability) assay on the parallel uninfected plate. This ensures that the reduction in p24 is due to a true antiviral mechanism rather than a reduction in host cell number caused by drug toxicity.

Mechanistic Pathway Visualization

The following diagram maps the bifurcated signaling and metabolic pathways modulated by 3-deazaadenosine analogs.

Figure 1: Mechanistic pathways of 3-deazaadenosine analogs driving multi-target biological effects.

References

- Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals)

- Title: 3-deazaadenosine (3DA)

- Title: 3-Deazaadenosine.

- Source: Antiviral Research (PubMed)

- Source: Journal of Medicinal Chemistry (PubMed)

- Title: Anti-human immunodeficiency virus 1 (HIV-1)

- Source: Journal of Biomedical Science (Karger)

- Title: 3-Deazaadenosine analogues inhibit the production of tumour necrosis factor-alpha in RAW264.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Deazaadenosine. S-adenosylhomocysteine hydrolase-independent mechanism of action in mouse lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. pnas.org [pnas.org]

- 8. apexbt.com [apexbt.com]

- 9. Antiviral activity of S-adenosylhomocysteine hydrolase inhibitors against plant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Deazaadenosine analogues inhibit the production of tumour necrosis factor-alpha in RAW264.7 cells stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

3-Deaza-2'-Deoxyadenosine (c3A) Substitution: Probing Minor Groove Architecture and Recognition

Content Type: Technical Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Researchers

Executive Summary

The substitution of 2'-deoxyadenosine (dA) with 3-deaza-2'-deoxyadenosine (c3A) is a definitive molecular probe for interrogating the minor groove of B-DNA. By replacing the N3 nitrogen atom with a methine (CH) group, c3A selectively deletes a critical hydrogen bond acceptor without significantly altering Watson-Crick base pairing in the major groove.

This modification serves two primary analytical functions:

-

Structural Perturbation: It disrupts the "spine of hydration," leading to the straightening of intrinsically curved A-tracts.

-

Recognition Mapping: It acts as a negative determinant for minor groove-binding ligands (e.g., netropsin, distamycin) and proteins (e.g., DNA polymerases, helicases), allowing researchers to map essential contact points with atomic precision.

Molecular Mechanics of Substitution

Chemical Alteration

In native adenosine, the N3 atom possesses a lone pair of electrons projecting into the minor groove. This lone pair acts as a hydrogen bond acceptor (H-bond acceptor). In c3A, the N3 is replaced by a carbon atom (C3) bonded to a hydrogen.

-

Sterics: The C3-H moiety is slightly bulkier than N3, but c3A is largely isosteric with dA, maintaining the overall B-DNA helix geometry.

-

Electrostatics: The substitution eliminates the electronegative potential at position 3, rendering the minor groove floor hydrophobic at that specific locus.

The Spine of Hydration and DNA Bending

The structural integrity and curvature of A-tracts (runs of 4–6 adenines) depend on a structured network of water molecules known as the spine of hydration .[1]

-

Mechanism: Water molecules bridge the N3 of adenine (strand A) and the O2 of thymine (strand B).[2]

-

Impact of c3A: The c3A substitution removes the N3 acceptor. This breaks the primary layer of the hydration spine. Without this stabilizing water network, the propeller twist of the base pairs relaxes, and the characteristic macroscopic bending of the A-tract is reduced or abolished.

Figure 1: Mechanistic flow illustrating how the chemical substitution of c3A translates to macroscopic structural changes in DNA topology.

Functional Implications in Recognition

Small Molecule Binding (Lexitropsins)

Minor groove binders like netropsin and distamycin are crescent-shaped molecules that fit snugly into the minor groove of AT-rich sequences.[3]

-

Binding Mode: They form bifurcated hydrogen bonds between their amide protons and the N3 of adenine / O2 of thymine.[2]

-

c3A Effect: Incorporating c3A into the binding site acts as a "knockout" mutation for the drug. The loss of the N3 acceptor prevents the formation of the critical H-bond, drastically reducing the binding affinity (

). This confirms the necessity of N3 for drug recognition.

Protein-DNA Interactions

Many DNA-processing enzymes scan the minor groove to verify base pair integrity without opening the helix.

-

EcoRV Endonuclease: Requires minor groove contacts to induce the kink necessary for catalysis. c3A substitution in the recognition site (GATATC) significantly lowers cleavage rates.

-

DNA Polymerases: High-fidelity polymerases often check the minor groove for the presence of purine N3 or pyrimidine O2 (the "common site" acceptors) to ensure correct geometry before catalysis. c3A can inhibit these polymerases or reduce fidelity, depending on the enzyme family (e.g., Family A vs. Family B).

Experimental Protocols

Protocol A: Ligation-Mediated Bending Assay

Objective: To quantify the reduction in DNA curvature caused by c3A substitution in A-tracts.

Principle: DNA fragments with intrinsic curvature migrate anomalously slowly in polyacrylamide gels. Ligation of these fragments into multimers amplifies the bending, creating a "ladder" where curved multimers lag significantly behind straight markers.

Materials:

-

Synthesized oligonucleotides (21-mers) containing phased A-tracts (e.g., 5'-...AAAAAA...-3') with and without c3A.

-

T4 DNA Ligase & 10x Ligase Buffer.

-

[

-32P]ATP and T4 Polynucleotide Kinase (for labeling). -

10% Native Polyacrylamide Gel (29:1 acrylamide:bis).

Workflow:

-

Phosphorylation: Label the 5' ends of the top strands using T4 PNK and [

-32P]ATP. -

Annealing: Mix labeled top strands with equimolar complementary bottom strands in 1x TE buffer containing 50 mM NaCl. Heat to 95°C for 5 min and cool slowly to RT.

-

Ligation:

-

Prepare ligation mix: 1 µM duplex DNA, 1x Ligase Buffer, 1 mM ATP, 400 U T4 DNA Ligase.

-

Incubate at 16°C for 30 minutes (short time prevents circularization, favoring linear multimers).

-

-

Electrophoresis:

-

Load samples onto a 10% native PAGE gel.

-

Run at 10 V/cm at 4°C (low temperature enhances curvature).

-

-

Analysis:

-

Visualize via phosphorimaging.

-

Calculate the R-factor (

), where -

Result Interpretation: The control A-tract ladder will show high retardation (

for higher multimers). The c3A-substituted ladder will show migration closer to the straight marker (

-

Protocol B: Differential Tm Analysis for Drug Binding

Objective: To verify if a drug binds the minor groove by measuring thermal stabilization loss with c3A.

Workflow:

-

Preparation: Prepare 2 µM duplex DNA (Control vs. c3A-modified) in 10 mM Na-cacodylate buffer (pH 7.0), 100 mM NaCl.

-

Drug Addition: Add saturating concentration of the drug (e.g., 10 µM Netropsin).

-

Melting Curve:

-

Monitor Absorbance at 260 nm while ramping temperature from 20°C to 90°C (0.5°C/min).

-

-

Data Processing:

-

Calculate

. -

Result Interpretation:

-

Control DNA: Large

(e.g., >15°C) indicates strong binding. -

c3A DNA: Negligible

(e.g., <2°C) confirms the drug requires N3 for binding.

-

-

Visualization of Experimental Logic

Figure 2: Experimental workflow for comparative analysis of DNA bending using ligation ladders.

Summary of c3A Effects[4][5][6][7]

| Feature | Native Adenine (dA) | 3-deaza-Adenine (c3A) | Consequence of Substitution |

| Atom at Pos 3 | Nitrogen (N) | Carbon (CH) | Loss of H-bond acceptor.[4] |

| Hydration | Ordered Spine | Disordered | Destabilization of B-DNA water spine. |

| A-Tract Structure | Bent / Curved | Straight | Loss of intrinsic curvature. |

| Netropsin Binding | Strong ( | Weak / None | Drug resistance. |

| Polymerase Recognition | High Efficiency | Variable / Reduced | Probes "minor groove scanning" mechanism. |

References

-

Seela, F., & Grein, T. (1992). 7-Deaza-2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine replacing dA within d(A6)-tracts: differential bending at 3'- and 5'-junctions of d(A6).d(T6) and B-DNA.[4][5][6][7] Nucleic Acids Research, 20(9), 2297–2306.[4] Link

-

Cosstick, R., et al. (1990). Molecular recognition in the minor groove of the DNA helix.[2][3][8][9] Studies on the synthesis of oligonucleotides and polynucleotides containing 3-deaza-2'-deoxyadenosine.[10][4][6][7][11] Nucleic Acids Research, 18(16), 4771–4778. Link

- Spratt, T. E. (2001). Identifying the locations of the minor groove hydrogen bond acceptor and donor groups in the DNA of the DNA−DNA Polymerase complex. Biochemistry, 40(9), 2647–2652. (Contextualizes polymerase scanning mechanisms).

-

Kopka, M. L., et al. (1985). The molecular origin of DNA-drug specificity in netropsin and distamycin. Proceedings of the National Academy of Sciences, 82(5), 1376–1380. Link

Sources

- 1. DNA A-tract bending in three dimensions: Solving the dA4T4 vs. dT4A4 conundrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular origin of DNA-drug specificity in netropsin and distamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atdbio.com [atdbio.com]

- 4. 7-Deaza-2′-deoxyadenosine and 3-deaza-2′-deoxyadenosine replacing dA within d(A6)-tracts: differential bending at 3′- and 5′-junctions of d(A6)·d(T6) and B-DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 7-Deaza-2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine replacing dA within d(A6)-tracts: differential bending at 3'- and 5'-junctions of d(A6).d(T6) and B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Probing minor groove recognition contacts by DNA polymerases and reverse transcriptases using 3-deaza-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Molecular recognition in the minor groove of the DNA helix. Studies on the synthesis of oligonucleotides and polynucleotides containing 3-deaza-2'-deoxyadenosine. Interaction of the oligonucleotides with the restriction endonuclease EcoRV - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 3-deaza-dA vs. 7-deaza-dA

Executive Summary

This guide provides a technical dissection of two critical purine nucleoside analogs: 3-deaza-2'-deoxyadenosine (3-deaza-dA) and 7-deaza-2'-deoxyadenosine (7-deaza-dA) . While both are isosteres of the natural deoxyadenosine (dA), their utility in research and drug development diverges sharply due to specific atomic substitutions that alter the electronic landscape of the purine ring.

-

7-deaza-dA is the "workhorse" of genomic sequencing and PCR, utilized primarily to eliminate secondary structures (Hoogsteen pairing) without compromising Watson-Crick fidelity.

-

3-deaza-dA is a "mechanistic probe," used to interrogate minor groove interactions, DNA bending, and polymerase fidelity checkpoints.

Part 1: Chemical & Physical Properties[1]

The fundamental difference lies in the replacement of a nitrogen atom with a carbon atom (CH) at specific positions on the purine ring. This substitution alters hydrogen bonding capabilities, pKa values, and stacking energies.

Structural Comparison Table

| Feature | Natural Deoxyadenosine (dA) | 7-deaza-dA (c7A) | 3-deaza-dA (c3A) |

| Modification Site | None | N7 | N3 |

| Groove Affected | N/A | Major Groove | Minor Groove |

| H-Bonding (Acceptor) | N1, N3, N7 | N1, N3 (Lacks N7) | N1, N7 (Lacks N3) |

| N1 pKa (approx.) | ~3.8 (Neutral at pH 7) | ~5.7 (Mostly Neutral) | ~7.5 (Protonated) |

| Duplex Stability ( | Baseline | Slight Destabilization | Significant Destabilization |

| Primary Utility | Genetic Storage | Sequencing, PCR, Crystallography | Mechanistic Probes, Antivirals |

Electronic Effects and pKa Shifts

The "deaza" modification is not merely steric; it profoundly affects the electron density of the heterocyclic ring.

-

3-deaza-dA (Basicity Shift): Replacing the electronegative N3 with carbon significantly increases the electron density at N1. This raises the pKa of N1 from ~3.8 to ~7.5. At physiological pH, a significant fraction of 3-deaza-dA is protonated at N1.[1]

-

Consequence: The protonated N1 cannot act as a hydrogen bond acceptor for Thymine (N3-H). Instead, it acts as a donor, creating electrostatic repulsion. This explains why 3-deaza-dA significantly destabilizes Watson-Crick duplexes.

-

-

7-deaza-dA (Stacking & Stability): The N7

C7 substitution has a milder effect on N1 basicity (

Part 2: Mechanistic Implications

Major Groove vs. Minor Groove Interactions

-

7-deaza-dA (Major Groove): The N7 nitrogen is a critical H-bond acceptor for Hoogsteen base pairing . By removing N7, 7-deaza-dA forces the DNA into standard Watson-Crick geometry. This prevents the formation of G-quadruplexes or stable hairpins that rely on Hoogsteen bonds, making it ideal for reading through GC-rich or complex regions.

-

3-deaza-dA (Minor Groove): The N3 nitrogen is a critical acceptor in the minor groove. It is essential for the "spine of hydration" (ordered water molecules) and is often contacted by amino acid side chains (e.g., Glutamine, Asparagine) of DNA-binding proteins. 3-deaza-dA is used to prove whether a protein "reads" the minor groove.[2]

DNA Bending

DNA bending, particularly in A-tracts, is driven by minor groove collapse and hydration.

-

Observation: Incorporating 3-deaza-dA into A-tracts abolishes intrinsic DNA bending.

-

Mechanism: The removal of N3 disrupts the hydration spine that stabilizes the narrow minor groove required for bending. 7-deaza-dA, which retains N3, does not significantly affect bending.

Part 3: Biological Applications & Protocols[5]

Sequencing and PCR (7-deaza-dA)

Why it works: 7-deaza-dATP is accepted by Taq, KOD, and other polymerases. It linearizes secondary structures that normally cause polymerase slippage or termination.

Experimental Protocol: PCR Incorporation

-

Reagent Prep: Substitute dATP with 7-deaza-dATP (100% substitution is possible, but 75:25 ratios are often sufficient for moderate GC targets).

-

Reaction Mix:

-

10x Buffer (Mg2+ free): 5 µL

-

MgCl2 (25 mM): 2-4 µL (Higher Mg2+ often required for modified dNTPs).

-

dNTP Mix: 0.2 mM each (dGTP, dCTP, dTTP, 7-deaza-dATP ).

-

Template: 10-50 ng.

-

Polymerase: 1.0 U (High-fidelity enzymes like KOD or Phusion are preferred).

-

-

Cycling: Increase denaturation time slightly (98°C for 20s) to ensure complete strand separation of the modified duplex.

-

Analysis: Run on agarose gel. Note that 7-deaza-DNA migrates slightly differently due to altered bending/mass properties.

Mechanistic Probing (3-deaza-dA)

Why it works: If a polymerase or restriction enzyme loses activity upon 3-deaza-dA substitution, it confirms that the enzyme requires contact with the N3 atom (minor groove) for catalysis or fidelity checking.

Experimental Workflow:

-

Oligonucleotide Synthesis: Use 3-deaza-dA phosphoramidites. (Note: These are sensitive to oxidative conditions; use mild oxidizers like dilute iodine or CSO during synthesis).

-

Binding Assay: Perform EMSA (Electrophoretic Mobility Shift Assay) with the modified oligo and your protein of interest.

-

Result Interpretation:

-

No Change in Kd: Protein does not contact N3.

-

Loss of Binding: Protein requires N3 interaction (Minor Groove).

-

Part 4: Visualizations

Figure 1: Structural & Functional Logic

This diagram illustrates the chemical modifications and their direct downstream effects on DNA structure and Protein interaction.

Caption: Comparative flow of atomic substitutions to functional outcomes. Green path indicates 7-deaza utility (Sequencing); Red path indicates 3-deaza utility (Probing).

Figure 2: Experimental Decision Matrix

When to use which analog in a research setting.

Caption: Decision matrix for selecting the appropriate deaza-adenosine analog based on experimental constraints.

References

-

Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Source: Journal of Physical Chemistry A (2023) [Link] Significance: Establishes the pKa shift of 3-deaza-dA (N1 pKa ~7.5) vs 7-deaza-dA (N1 pKa ~5.7), explaining duplex stability differences.

-

7-Deaza-2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine replacing dA within d(A6)-tracts: differential bending. Source: Nucleic Acids Research (1992) [Link] Significance: Definitive study showing 3-deaza-dA abolishes DNA bending (minor groove effect), while 7-deaza-dA does not.

-

Impact of 3-deazapurine nucleobases on RNA properties. Source: Nucleic Acids Research (2021) [Link] Significance: Provides thermodynamic data on the destabilizing effects of 3-deaza modifications due to pKa shifts and hydration loss.

-

Chemical Modifications in RNA: Elucidating the Chemistry of ADARs. Source: eScholarship (2023) [Link] Significance: Highlights the use of 3-deaza-dA to enhance ADAR editing rates via N1 protonation effects.

Sources

Atomic Precision: Deaza Nucleosides in Mutagenesis & DNA Structure Resolution

An In-depth Technical Guide on the Applications of Deaza Nucleosides in Mutagenesis Research.

Executive Summary

In the high-stakes arena of mutagenesis and protein engineering, secondary structure barriers and polymerase fidelity limitations often dictate the success or failure of an experiment.[1] Deaza nucleosides—analogs where a nitrogen atom in the purine ring is replaced by a carbon (C-H)—serve as critical tools to dismantle these barriers.[2]

This guide moves beyond standard PCR additives. It explores the mechanistic utility of 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) in resolving recalcitrant GC-rich templates during site-directed mutagenesis (SDM) and examines the concept of "Atomic Mutagenesis," where 3-deaza and 7-deaza adenosine analogs are used to probe the essentiality of minor/major groove contacts in polymerase fidelity and ribozyme catalysis.

Part 1: The Chemical Basis – "Atomic Mutagenesis"

To apply deaza nucleosides effectively, one must understand the "Atomic Mutagenesis" principle: the precise substitution of a heteroatom (Nitrogen) with a Carbon to delete a specific hydrogen bond acceptor or donor without significantly altering the steric profile of the base.

-

7-deaza-Guanine (c7G): The N7 nitrogen of guanine is a hydrogen bond acceptor involved in Hoogsteen base pairing . Hoogsteen pairing drives the formation of G-quadruplexes and stable hairpins in GC-rich regions.[3] Replacing N7 with C7 eliminates this acceptor, destabilizing secondary structures while preserving Watson-Crick pairing (which uses N1, N2, O6) required for template replication.

-

3-deaza-Adenosine (c3A): The N3 position of adenine accepts hydrogen bonds in the minor groove . Substituting this with C3 allows researchers to test if a polymerase or RNA-binding protein relies on minor groove contacts for recognition or proofreading.

Visualization: The Structural Disruption Mechanism

Caption: Mechanism of Action. 7-deaza-dGTP selectively disrupts Hoogsteen interactions responsible for secondary structure without compromising the Watson-Crick pairing necessary for polymerase extension.[2]

Part 2: Overcoming GC-Rich Barriers in Site-Directed Mutagenesis

Standard Site-Directed Mutagenesis (SDM) protocols often fail when the target gene contains High-GC (>65%) regions or CpG islands. The DNA strands snap back into secondary structures (hairpins) faster than the mutagenic primers can anneal, or the polymerase stalls during extension.

The Solution: Incorporating 7-deaza-dGTP into the PCR mix.[1][2][4][5][6]

Why It Works for SDM:

-

Destabilization: It lowers the melting temperature (

) of the secondary structures, effectively "relaxing" the template. -

Fidelity Maintenance: Unlike base analogs that induce mispairing (like dITP), 7-deaza-dGTP pairs specifically with Cytosine.

-

Primer Extension: It allows the polymerase to read through regions that normally cause "stuttering" or premature termination.

Experimental Protocol 1: High-GC Site-Directed Mutagenesis

Objective: Introduce a point mutation into a promoter region with 75% GC content.

Reagents:

-

High-Fidelity DNA Polymerase (e.g., Q5® or Phusion®). Note: Some older polymerases require specific buffer adjustments for deaza analogs.

-

10mM dNTP Mix (Standard).[7]

-

10mM 7-deaza-dGTP (Li-Salt solution, typically).

The "3:1 Ratio" Strategy: A 100% substitution of dGTP with 7-deaza-dGTP can sometimes reduce amplification efficiency because the analog is incorporated slightly slower. The industry standard is a 3:1 ratio (7-deaza : Native) .

Step-by-Step Workflow:

-

Prepare Custom dNTP Mix (50 µL):

-

10 mM dATP: 10 µL

-

10 mM dCTP: 10 µL

-

10 mM dTTP: 10 µL

-

10 mM 7-deaza-dGTP: 7.5 µL

-

10 mM Native dGTP: 2.5 µL

-

Nuclease-free Water: 10 µL

-

Result: A 5x Master Mix where 75% of the Guanine is the deaza analog.

-

-

Reaction Setup (50 µL):

-

Cycling Parameters:

-

Initial Denaturation: 98°C for 3 min (Critical to fully melt GC structures initially).

-

Denaturation: 98°C for 30 sec.

-

Annealing:

+ 3°C (Deaza-DNA has a lower -

Extension: 30-60 sec/kb.

-

-

Downstream Processing:

-

Proceed with DpnI digestion (destroys parental methylated DNA).

-

Transformation.[9]

-

Sequencing Warning: 7-deaza-dGTP can affect the mobility of DNA in older slab-gel sequencing, but it is compatible with modern capillary electrophoresis and NGS workflows.

-

Part 3: Probing Polymerase Fidelity (Atomic Mutagenesis)

Beyond fixing PCR problems, deaza nucleosides are used to reverse-engineer the "logic" of DNA polymerases. By removing specific atoms, researchers can determine which contacts are strictly necessary for high-fidelity replication.

Case Study: 3-deaza-adenosine (c3A)

-

Hypothesis: Does the polymerase check the minor groove nitrogen (N3) of Adenine to confirm a correct base pair?

-

Experiment: Kinetic analysis of nucleotide incorporation (

) and dissociation (

Data Summary: Impact of Deaza Modifications on Polymerase Kinetics

| Nucleotide Analog | Modification | Structural Impact | Effect on Polymerase (Family A/B) | Application |

| 7-deaza-dGTP | N7 | Removes Major Groove H-bond acceptor | Minimal impact on | GC-Rich PCR, SDM. |

| 3-deaza-dATP | N3 | Removes Minor Groove H-bond acceptor | Significantly reduces catalytic efficiency ( | Probing Proofreading Mechanisms. |

| 1-deaza-dATP | N1 | Disrupts Watson-Crick H-bonding | Abolishes base pairing with Thymine. | Negative Control / Mismatch Studies. |

Protocol Insight: When using 3-deaza-adenosine to probe fidelity, researchers often observe a "loss of function" in mismatch repair. This confirms that the polymerase uses the N3-electron density as a "checkpoint" before catalyzing the phosphodiester bond. This method is termed "Atomic Mutagenesis" because it mutates the substrate atom rather than the protein amino acid [1, 5].

Part 4: Decision Framework for Researchers

When should you introduce deaza nucleosides into your workflow?

Caption: Decision matrix for incorporating deaza nucleosides. Use 7-deaza-dGTP primarily for structural resolution of DNA templates, and 3-deaza analogs for mechanistic probing of enzyme function.

References

-

BenchChem. (2025).[7] An In-depth Technical Guide to the Mechanism of Action of 7-Deaza-7-propargylamino-dGTP in DNA Synthesis. Retrieved from

-

New England Biolabs (NEB). (2022).[10] Four tips for PCR amplification of GC-rich sequences. Retrieved from

-

McConlogue, L., et al. (1988).[11] Structure-independent DNA amplification by PCR using 7-deaza-2'-deoxyguanosine. Nucleic Acids Research.[5][11][12] Retrieved from

-

Jena Bioscience. Resolution enhancing Nucleotides: 7-Deaza-dGTP. Retrieved from

-

Hocek, M. (2021). Impact of 3-deazapurine nucleobases on RNA properties and atomic mutagenesis. PMC. Retrieved from

-

Seela, F., et al. (1986).[11] Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate. Nucleic Acids Research.[5][11][12] Retrieved from

Sources

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Resolution enhancing Nucleotides - Jena Bioscience [jenabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. neb.com [neb.com]

- 11. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing minor groove recognition contacts by DNA polymerases and reverse transcriptases using 3-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

solid-phase oligonucleotide synthesis with 3-Deaza-DA cep

Application Note: Solid-Phase Synthesis of Oligonucleotides Containing 3-Deaza-2'-Deoxyadenosine (3-Deaza-dA)

Executive Summary

This guide details the solid-phase synthesis, deprotection, and purification of oligonucleotides containing 3-Deaza-2'-deoxyadenosine (3-Deaza-dA) .[1] Unlike its 7-deaza counterpart—often used to resolve secondary structures in sequencing—3-Deaza-dA is a structural probe designed to interrogate protein-DNA interactions within the minor groove .[1]

By replacing the N3 nitrogen of adenine with a carbon atom (C3), this modification eliminates a critical hydrogen bond acceptor without significantly altering the steric profile of the double helix. This application note addresses the specific synthetic requirements of this monomer, most notably the incompatibility with UltraMild deprotection chemistries , a common pitfall in modern synthesis workflows.

Scientific Background & Mechanism

The Minor Groove Interface

In canonical B-DNA, the N3 position of purines (Adenine and Guanine) projects an unshared electron pair into the minor groove. This electron density serves as a Hydrogen Bond Acceptor , acting as a critical "anchor point" for various DNA-binding proteins, including:

-

DNA Polymerases: To verify correct base-pairing geometry (minor groove scanning).[1]

-

Restriction Endonucleases: For sequence-specific recognition (e.g., EcoRV).[1][2]

-

DNA Ligases & Helicases: For structural verification.[1]

The 3-Deaza Modification

3-Deaza-dA substitutes the N3 nitrogen with a methine group (=CH-).[1]

-

Electronic Effect: Removes the lone pair electrons; abolishes H-bond accepting capability.[1]

-

Steric Effect: Minimal. The C-H bond occupies similar space to the N lone pair, maintaining Watson-Crick base pairing with Thymine.

-

Result: Any loss of binding affinity or enzymatic activity in oligonucleotides containing this modification can be directly attributed to the loss of the specific N3-minor groove contact.

Figure 1: Structural comparison highlighting the functional change at the 3-position. The modification selectively silences minor groove signaling.

Synthesis Protocol

Reagents and Materials

-

Monomer: 3-Deaza-dA-CE Phosphoramidite (typically N6-Benzoyl protected).[1]

-

Diluent: Anhydrous Acetonitrile (water content <30 ppm).[1]

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.[1]

-

Capping: Acetic Anhydride/THF (Cap A) and N-Methylimidazole (Cap B).[1]

Synthesis Cycle Parameters

The coupling efficiency of 3-Deaza-dA is generally comparable to standard nucleosides, but a conservative approach is recommended to ensure maximal yield.[1]

| Step | Parameter | Recommendation | Rationale |

| Dilution | Concentration | 0.1 M | Standard concentration ensures adequate kinetics.[1] |

| Coupling | Time | 3 - 6 minutes | Slightly extended coupling (vs. standard 2 min) ensures high efficiency for modified bases.[1] |

| Oxidation | Time | Standard | The 3-deaza ring is stable to standard iodine oxidation.[1] |

| Capping | Type | Standard | No interference with acetylation.[1] |

| DMT | Status | DMT-ON | Recommended for cartridge purification to separate truncated failure sequences.[1] |

Deprotection (CRITICAL STEP)

WARNING: Do NOT use UltraMild deprotection conditions (e.g., Potassium Carbonate in Methanol or Ammonium Hydroxide at Room Temperature).[1]

The N6-benzoyl protection on the 3-Deaza-dA base is more resistant to hydrolysis than on standard Adenine due to the altered electron distribution of the deaza ring system. Incomplete deprotection is the most common failure mode.

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).[1]

-

Temperature: 55°C .

-

Time: 12 - 16 hours (Overnight) .[1]

-

Alternative: AMA (Ammonium Hydroxide/Methylamine 1:[1]1) at 65°C for 10 minutes is possible but standard NH4OH is preferred to avoid any risk of N-methylation or degradation in sensitive chimeras.[1]

Figure 2: Decision tree for deprotection. Heat is required to fully remove the benzoyl protecting group from the 3-deaza base.

Analytical Verification

Mass Spectrometry

When verifying the identity of the oligonucleotide, account for the mass difference between Nitrogen and Carbon-Hydrogen.

-

Adenine (A): C₅H₅N₅ (Base MW: 135.13)[3]

-

3-Deaza-Adenine: C₆H₆N₄ (Base MW: 134.14)[1]

-

Mass Shift: The 3-Deaza-dA monomer is approximately 1 Dalton lighter (-0.99 Da) than a standard dA residue per insertion.[1]

UV Spectroscopy

3-Deaza-dA has an absorption maximum (

Applications & Case Studies

Probing Polymerase Fidelity

Researchers use 3-Deaza-dA to determine if a polymerase "reads" the minor groove.[1]

-

Experiment: Incorporate 3-Deaza-dA into the template strand.[1]

-

Observation: If polymerase efficiency or fidelity drops significantly compared to a control template, the enzyme relies on the N3-hydrogen bond for stability or orientation.

-

Reference: Studies on E. coli DNA Polymerase I and HIV-1 Reverse Transcriptase have utilized this modification to map minor groove contacts [1].[1]

Restriction Enzyme Kinetics

The restriction endonuclease EcoRV recognizes the sequence GATATC.[1][2][4]

-

Experiment: Replacing the central dA with 3-Deaza-dA.

-

Outcome: Cleavage rates are drastically reduced, demonstrating that EcoRV requires the N3 nitrogen of adenine to induce the necessary DNA bending and catalytic conformation [2].

References

-

Glen Research. 3-Deaza-dA-CE Phosphoramidite Product Profile. Retrieved from [Link]

-

Authority: Primary manufacturer data regarding coupling and incompatibility with mild deprotection.[1]

-

-

Cosstick, R., et al. (1990). "Studies on the synthesis of oligonucleotides and polynucleotides containing 3-deaza-2'-deoxyadenosine."[1][2] Nucleic Acids Research, 18(16), 4771–4778.[4] Retrieved from [Link]

- Authority: Foundational paper describing the synthesis and EcoRV interaction studies.

-

Lahoud, G., et al. (2008). "Probing minor groove recognition contacts by DNA polymerases and reverse transcriptases using 3-deaza-2'-deoxyadenosine."[1] Nucleic Acids Research, 36(10).[1] Retrieved from [Link]

- Authority: Detailed application of the modific

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Molecular recognition in the minor groove of the DNA helix. Studies on the synthesis of oligonucleotides and polynucleotides containing 3-deaza-2'-deoxyadenosine. Interaction of the oligonucleotides with the restriction endonuclease EcoRV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. Molecular recognition in the minor groove of the DNA helix. Studies on the synthesis of oligonucleotides and polynucleotides containing 3-deaza-2'-deoxyadenosine. Interaction of the oligonucleotides with the restriction endonuclease EcoRV - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Incorporation and Validation of 3-Deaza-dA in DNA Primers

Executive Summary & Mechanistic Rationale

The minor groove of duplex DNA is a critical interface for DNA-protein interactions. In standard purines, the N3 position presents an unshared pair of electrons that projects into the minor groove, acting as a primary hydrogen-bond acceptor for enzymes such as polymerases, reverse transcriptases, and restriction endonucleases[1].

Furthermore, 3-deaza-dA is an essential tool for studying mutagenic lesion bypass. For example, human DNA polymerase α utilizes the N3 of purine dNTPs to block Hoogsteen base-pairing opposite 8-oxoguanine (8-oxoG); removing this N3 increases misincorporation 32-fold[2]. Similarly, stable 3-deaza analogs are used to mimic highly unstable alkylation lesions (like 3-methyladenine) to evaluate translesion synthesis (TLS) by Y-family polymerases[3].

Experimental Workflow

Workflow for 3-deaza-dA primer synthesis, purification, and downstream application.

Quantitative Impact of 3-Deaza-dA Incorporation

To accurately design your experiments, you must account for the thermodynamic and kinetic shifts induced by this modification.

| Parameter | Standard 2'-Deoxyadenosine (dA) | 3-Deaza-2'-Deoxyadenosine (3-deaza-dA) | Mechanistic Impact |

| Minor Groove Contact | N3 acts as H-bond acceptor | N3 replaced by CH (No H-bond acceptor) | Disrupts polymerase/enzyme minor groove binding[1] |

| Duplex Stability ( | Baseline stability | Decreases by ~4°C per insertion | Alters local DNA thermodynamics; requires longer primers[1] |

| Pol α Misincorporation | Baseline (low misincorporation) | 32-fold increase opposite 8-oxoG | Promotes Hoogsteen base-pairing[2] |

| Y-Family Bypass Efficiency | Baseline | 125- to 1200-fold more efficient than Pol α | Facilitates translesion synthesis (TLS)[3] |

| Molecular Weight Shift | Base MW | ~1.0 Da lighter than standard dA | Detectable via high-resolution MS[4] |

Step-by-Step Methodology: A Self-Validating System

The following protocol is engineered as a self-validating system , ensuring that every phase of the experiment contains an internal control to verify the integrity of the 3-deaza-dA incorporation.

Phase 1: Solid-Phase DNA Synthesis (SPDS)

Causality: While 3-deaza-dA-CE phosphoramidite is structurally similar to standard dA, modified bases can exhibit slight steric hindrance during phosphitylation. Maintaining anhydrous conditions and monitoring coupling efficiency prevents the accumulation of truncated failure sequences.

-

Reagent Preparation: Dissolve the 3-deaza-dA-CE phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure the water content of the diluent is <30 ppm to prevent hydrolysis of the active phosphoramidite.

-

Coupling: Program the DNA synthesizer using a standard 1H-tetrazole (0.45 M) activator. While standard coupling times are often sufficient, extending the coupling time to 3 minutes maximizes the stepwise yield for the modified base[5].

-

Oxidation: Proceed with standard oxidation using 0.02 M Iodine in THF/Pyridine/Water. Unlike 7-deaza-dG, which is highly sensitive to iodine and requires non-aqueous oxidizers, 3-deaza-dA is stable under standard iodine oxidation[5].

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect using standard Ammonium Hydroxide (28-30%) at 55°C for 8–17 hours[5].

-

Self-Validating Checkpoint: Trityl Monitoring. By comparing the UV absorbance of the trityl cation released after the 3-deaza-dA coupling step to the preceding standard nucleotide step, the system self-validates the coupling efficiency of the modified base in real-time.

Phase 2: Purification and Mass Verification

Causality: Because 3-deaza-dA lowers duplex stability and slightly alters the hydrophobicity of the primer, Reverse-Phase HPLC (RP-HPLC) is required to resolve the full-length modified primer from unmodified failure sequences[4].

-

Purification: Perform RP-HPLC using a C18 column with a gradient of 0.1 M Triethylammonium acetate (TEAA) pH 7.0 and Acetonitrile[4]. Collect the main peak and lyophilize.

-

Mass Verification: Resuspend the purified primer and analyze via MALDI-TOF MS or LC-MS[4].

-

Self-Validating Checkpoint: Isotopic Mass Shift. The replacement of Nitrogen-14 with a CH group (Carbon-12 + Hydrogen-1) results in a mass reduction of approximately 1.0 Da. Observing this exact mass shift compared to a calculated standard dA primer internally validates that the N3 atom was successfully replaced without unintended degradation.

Phase 3: Primer Extension and Minor Groove Probing Assay

Causality: To prove that a specific polymerase relies on the N3 minor groove contact, we evaluate its extension kinetics on a template using a standard primer versus the 3-deaza-dA modified primer.

-

Annealing: Anneal the 3-deaza-dA primer to a complementary template at a 1:1.2 molar ratio by heating to 95°C for 5 minutes and cooling slowly to room temperature. Pro-Tip: Because 3-deaza-dA lowers duplex stability by ~4°C[1], ensure your primer design compensates for this reduced

by extending the primer length by 1-2 bases. -

Reaction Setup: Prepare a polymerase reaction containing 50 nM annealed primer/template, 1x Polymerase Buffer, 100 µM dNTPs, and 1 Unit of the polymerase of interest (e.g., Pol α or a Y-family polymerase)[2],[3].

-

Kinetic Sampling: Incubate at the optimal temperature and quench aliquots at specific time points (0, 1, 5, 10, 30 min) using an equal volume of 95% formamide loading dye containing 20 mM EDTA.

-

Resolution: Resolve the products on a 15% denaturing polyacrylamide gel (8 M urea) and quantify the extension products.

-

Self-Validating Checkpoint: Parallel Wild-Type Control. Running a wild-type dA primer on the same template validates the polymerase's baseline activity. A specific drop in extension velocity exclusively for the 3-deaza-dA primer self-validates that the enzyme strictly requires the minor groove N3 hydrogen bond acceptor for proper catalytic positioning.

References

-

[5] Oligo Synthesis : CEPs - Cambio - Excellence in Molecular Biology - cambio.co.uk - 5

-

[2] Interaction of Human DNA Polymerase α and DNA Polymerase I from Bacillus stearothermophilus with Hypoxanthine and 8-Oxoguanine Nucleotides - acs.org - 2

-

[3] Eukaryotic Y-family polymerases bypass a 3-methyl-2′-deoxyadenosine analog in vitro and methyl methanesulfonate-induced DNA damage in vivo - oup.com - 3

-

[4] Evaluation of the DNA Alkylation Properties of a Chlorambucil‐Conjugated Cyclic Pyrrole‐Imidazole Polyamide - kyoto-u.ac.jp - 4

-

[1] INTRODUCTION PRODUCTS FOR SIRNA RESEARCH (3-Deaza-dA) - glenresearch.com - 1

Sources

Application Note: Optimization of Coupling Time and Synthesis Protocols for 3-Deaza-dA-CE Phosphoramidite

Executive Summary

3-Deaza-deoxyadenosine (3-Deaza-dA) is a highly specialized modified nucleoside utilized extensively in structural biology, RNA editing (e.g., ADAR enzyme recruitment), and polymerase interaction studies[1],[2]. By lacking the N3 nitrogen, 3-Deaza-dA maintains standard Watson-Crick base pairing with Thymidine (or Uridine) while eliminating a key electron pair that normally projects into the minor groove[2]. This application note provides a comprehensive, causality-driven guide to the optimal coupling time, synthesis parameters, and handling protocols for 3-Deaza-dA-CE Phosphoramidite to ensure maximum stepwise yield and sequence fidelity.

Chemical Context & Mechanistic Causality

Why does 3-Deaza-dA require specific coupling considerations? Standard nucleobases possess an unshared pair of electrons that project into the minor groove of duplex DNA. Enzymes that interact with DNA—such as polymerases, reverse transcriptases, and ADARs—often use a hydrogen bond donating group to contact this acceptor[1],[2]. 3-Deaza-dA is chemically engineered to lack this N3 electron pair, making it an invaluable tool for probing these specific protein-nucleic acid interactions[3].

From a synthetic standpoint, the phosphoramidite derivative of 3-Deaza-dA is structurally very similar to standard deoxyadenosine. It does not introduce the severe steric hindrance seen with 2'-O-methyl or bulky nucleobase modifications. Consequently, it exhibits high reactivity. However, because the altered purine ring introduces slight electronic differences that can marginally impact the kinetics of the tetrazole-catalyzed coupling step, relying solely on standard unmodified coupling times can lead to micro-deletions in long sequences. To ensure a >99% stepwise coupling efficiency, a slightly extended coupling time is required[4],[1].

Recommended Coupling Parameters

While some synthesizer manufacturers' standard protocols (1.5 - 3 minutes) will yield acceptable results for short oligonucleotides, leading suppliers and peer-reviewed methodologies strongly recommend an extended coupling time of 3 to 10 minutes to maximize yield, particularly in sterically demanding or long sequences[4],[1].

Table 1: Comparative Coupling Parameters for 3-Deaza-dA-CE Phosphoramidite

| Parameter | Standard dA | 3-Deaza-dA (Recommended) | Causality / Rationale |

| Concentration | 0.1 M in Acetonitrile | 0.1 M in Anhydrous Acetonitrile | Standard concentration ensures optimal molar excess. |

| Coupling Time | 1.5 - 3.0 min | 3.0 - 10.0 min | Compensates for minor electronic variations; ensures >99% efficiency[4],[1]. |

| Activator | 0.25 M BTT or 0.45 M Tetrazole | 0.25 M BTT or 0.45 M Tetrazole | Standard activators are fully compatible. |

| Oxidation | 0.02 M I2 in THF/Py/H2O | 0.02 M I2 (Standard) | Unlike 7-deaza-dG, 3-Deaza-dA is stable to standard iodine oxidation[2],[5]. |

| Deprotection | Standard (NH4OH, AMA) | Standard (NH4OH, AMA) | No special deprotection conditions are required[4],[6]. |

Detailed Experimental Protocol

Step-by-Step Methodology for Solid-Phase Synthesis

-

Preparation & Dilution:

-

Remove the lyophilized 3-Deaza-dA-CE Phosphoramidite from freezer storage (-10°C to -30°C) and allow it to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation, which hydrolyzes the reactive phosphoramidite[4].

-

Dilute the amidite to a 0.1 M concentration using ultra-dry, anhydrous acetonitrile (water content < 30 ppm).

-

-

Coupling Cycle Integration:

-

Detritylation: Remove the 5'-DMT protecting group using 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Coupling: Deliver the 0.1 M 3-Deaza-dA solution and activator to the solid support column. Hold the coupling step for 3 to 10 minutes. (For highly modified RNA guide strands or sequences >40nt, default to the 10-minute maximum)[4],[1].

-

Capping: Cap unreacted 5'-hydroxyls using standard Cap A (Acetic Anhydride) and Cap B (N-Methylimidazole) to prevent deletion mutations.

-

Oxidation: Oxidize the unstable phosphite triester to the stable phosphate triester using 0.02 M Iodine. 3-Deaza-dA does not require non-aqueous oxidizers like CSO, which are mandatory for other analogs like 7-deaza-dG[2],[5].

-

-

Cleavage & Deprotection:

-

Cleave the oligonucleotide from the solid support and remove base protecting groups using standard Ammonium Hydroxide (NH4OH) at 55°C for 8-16 hours, or AMA (Ammonium Hydroxide/Methylamine) at 65°C for 10 minutes[7].

-

Visualizing the Workflow and Biological Application

Solid-Phase Synthesis Cycle highlighting the 3-10 min extended coupling for 3-Deaza-dA.

Mechanistic role of 3-Deaza-dA in modulating minor groove interactions for ADAR recruitment.

References

-

Glen Research. "3-Deaza-dA-CE Phosphoramidite (Catalog No. 10-1088) & 7-deaza-dG-CE Phosphoramidite Usage Protocols." Glen Research Catalog. URL: [Link]

-

Cambio. "Oligo Synthesis: CEPs - 3-deaza-dA-CE Phosphoramidite Coupling Data." Cambio - Excellence in Molecular Biology. URL:[Link]

-

Kutyavin, I. V., et al. "3'-Minor groove binder-DNA probes increase sequence specificity at PCR extension temperatures." Nucleic Acids Research, 2002, 30(22), 4952-4959. URL:[Link]

-

ResearchGate. "Rational Design of RNA Editing Guide Strands: Cytidine Analogs at the Orphan Position." ResearchGate Publications, 2024. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 6. glenresearch.com [glenresearch.com]

- 7. escholarship.org [escholarship.org]

Application Note: Reconstitution, Diluent Optimization, and Integration of 3-Deaza-dA-CE Phosphoramidite

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

In the study of DNA-protein interactions, standard nucleobases present an unshared pair of electrons that project into the minor groove of duplex DNA. Enzymes such as DNA polymerases, reverse transcriptases, and restriction endonucleases rely heavily on utilizing a hydrogen bond donating group to contact this specific minor groove acceptor [1].

3-Deaza-2'-deoxyadenosine (3-Deaza-dA) is a highly specialized structural analog where the N3 nitrogen is replaced by a carbon atom. This precise atomic substitution completely abolishes the minor groove electron pair while perfectly preserving standard Watson-Crick hydrogen bonding with Thymine [2]. By incorporating 3-Deaza-dA-CE Phosphoramidite (e.g., Glen Research Cat # 10-1088) into solid-phase oligonucleotide synthesis, researchers can accurately map critical enzyme-DNA contact points and study polymerase bypass mechanisms without destabilizing the overall DNA duplex architecture.

Fig 1. Mechanistic impact of 3-Deaza-dA on minor groove enzyme interactions.

Physicochemical Properties & Quantitative Reconstitution Metrics

To achieve optimal coupling efficiency (>99%) on automated synthesizers, 3-Deaza-dA-CE Phosphoramidite must be reconstituted to a standard concentration of 0.1 M .

-

Optimal Diluent: Anhydrous Acetonitrile (CH₃CN) with a water content of <30 ppm.

-

Causality for Diluent Choice: Phosphoramidites are extremely sensitive to moisture. Water acts as a nucleophile, prematurely hydrolyzing the highly reactive P(III) center into an inert P(V) species. This irreversible degradation truncates the oligonucleotide chain during the coupling cycle, drastically reducing final yield.

Reconstitution Metrics for 0.1 M Concentration

(Molecular Weight of 3-Deaza-dA-CE Phosphoramidite = 856.96 g/mol )

| Pack Size | Mass (g) | Moles (mmol) | Volume of Anhydrous Acetonitrile (mL) |

| 50 µmole | ~0.043 | 0.05 | 0.50 |

| 100 µmole | ~0.086 | 0.10 | 1.00 |

| 0.25 g | 0.250 | 0.292 | 2.92 |

| 0.50 g | 0.500 | 0.583 | 5.83 |

| 1.00 g | 1.000 | 1.167 | 11.67 |

Step-by-Step Reconstitution Protocol

This protocol is designed as a self-validating system . Each step contains a physical check to ensure the integrity of the reagent is maintained before proceeding to synthesis.

Phase 1: Preparation & Equilibration

-

Thermal Equilibration: Remove the lyophilized 3-Deaza-dA-CE Phosphoramidite vial from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

-

Causality: Opening a cold vial exposes the inner surfaces to ambient air, causing immediate condensation of atmospheric moisture. This micro-condensation is sufficient to hydrolyze the reagent.

-

-